molecular formula C18H19N3O3 B7744760 MFCD03538349

MFCD03538349

Cat. No.: B7744760
M. Wt: 325.4 g/mol
InChI Key: PVTXVEUTCAXWIH-SDNWHVSQSA-N
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Description

MFCD03538349 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalytic applications. Such compounds often exhibit unique electronic and steric properties, making them valuable in catalysis, material science, or pharmaceutical research .

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-propan-2-yloxyanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13(2)24-17-8-4-3-7-16(17)20-11-14(10-19)18(22)21-12-15-6-5-9-23-15/h3-9,11,13,20H,12H2,1-2H3,(H,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTXVEUTCAXWIH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC=C(C#N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1N/C=C(\C#N)/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03538349 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods may involve scaling up these synthetic routes to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions: MFCD03538349 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents, while reduction reactions may require reducing agents. The conditions, such as temperature and pressure, play a crucial role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different properties and applications, making the study of these reactions essential for understanding the compound’s versatility.

Scientific Research Applications

MFCD03538349 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or catalyst in various reactions. In biology, it may have potential uses in studying biological processes and interactions. In medicine, this compound could be explored for its therapeutic properties and potential as a drug candidate. Industrial applications may include its use in manufacturing processes or as a component in various products.

Mechanism of Action

The mechanism of action of MFCD03538349 involves its interaction with specific molecular targets and pathways. Understanding these interactions can provide insights into how the compound exerts its effects and its potential therapeutic applications. The molecular targets and pathways involved are crucial for determining the compound’s efficacy and safety.

Comparison with Similar Compounds

Key Findings:

CAS 918538-05-3’s dichloropyrrolotriazine backbone suggests rigid aromatic systems, common in ligands requiring precise metal coordination .

Functional Similarities: CAS 905306-69-6’s solubility and non-CYP inhibition profile align with pharmaceutical ligand requirements, a possible functional analog for this compound . CAS 56469-02-4’s Leadlikeness score (1.0) indicates drug-like properties, emphasizing the importance of bioavailability in compound design .

Divergences :

  • Unlike CAS 1533-03-5, this compound might lack BBB permeability, limiting its use in CNS-targeted therapies but favoring industrial catalysis .
  • CAS 918538-05-3’s higher synthetic accessibility contrasts with typical challenges in synthesizing multidentate ligands, suggesting this compound may require specialized protocols .

Research Methodologies and Data Validation

Comparative analyses rely on techniques such as LC-MS, NMR, and computational modeling (). For example:

  • Supplementary Table 2 () outlines precision metrics for solubility assays, critical for validating this compound’s Log S values.
  • PAINS/Brenk alerts () screen for undesirable functional groups, ensuring compound safety and synthetic feasibility.

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